molecular formula C29H42N7O18P3S B1246203 Phenoxyacetyl-CoA

Phenoxyacetyl-CoA

Cat. No. B1246203
M. Wt: 901.7 g/mol
InChI Key: SBPBPUFWNOBPMN-CECATXLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenoxyacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of phenoxyacetic acid. It derives from a phenoxyacetic acid.

Scientific Research Applications

  • Oligonucleotide Synthesis : Phenoxyacetyl groups are used to protect the exocyclic amino function of purine bases in oligonucleotide synthesis. This approach, involving phenoxyacetyl protection, helps avoid side reactions and improves the efficiency of the process (Chaix, Molko, & Teoule, 1989).

  • Enzyme Immobilization and Chromatography : Phenoxyacetyl cellulose has been found useful for immobilizing enzymes and in hydrophobic chromatography of proteins. Its resistance to enzymatic hydrolysis, compared to soluble esters, makes it a valuable tool in biochemical technology (Dixon, Andrews, & Butler, 1979).

  • Biosynthesis of Bioplastics : In the context of polyhydroxyalkanoates (PHA) biosynthesis, a family of biodegradable bioplastics, the acetoacetyl-CoA pathway plays a crucial role. By engineering this pathway, it's possible to diversify PHA structures, which opens up opportunities for low-cost and high-value applications (Chen, Hajnal, Wu, Lv, & Ye, 2015).

  • Metabolic Characterization in Microbial Strains : Phenoxyacetyl-CoA is significant in the metabolism of Penicillium chrysogenum, a fungus used in antibiotic production. It serves as a precursor in biosynthetic pathways, contributing to the understanding of metabolic fluxes in microbial strains (Christensen, Thykær, & Nielsen, 2000).

  • Polyester Production and Degradation : In studies related to poly-3-d-hydroxybutyrate (or PHB), a polyester used in biodegradable plastics, the role of enzymes like acetoacetyl-CoA reductase is emphasized. These enzymes are critical for both the synthesis and degradation of PHB, providing insights into the molecular mechanisms and potential applications (Uchino, Saito, Gebauer, & Jendrossek, 2007).

  • Understanding Enzymatic Mechanisms : Research into the crystal structure of enzymes like (R)-3-hydroxybutyryl-CoA dehydrogenase, which catalyzes the reduction of acetoacetyl-CoA, provides insights into their catalytic mechanisms. This knowledge is instrumental in biotechnological applications, particularly in the synthesis of bioplastics and biofuels (Kim, Chang, Kim, & Kim, 2013).

properties

Product Name

Phenoxyacetyl-CoA

Molecular Formula

C29H42N7O18P3S

Molecular Weight

901.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenoxyethanethioate

InChI

InChI=1S/C29H42N7O18P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-58-20(38)13-49-17-6-4-3-5-7-17)14-51-57(47,48)54-56(45,46)50-12-18-23(53-55(42,43)44)22(39)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1

InChI Key

SBPBPUFWNOBPMN-CECATXLMSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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